Adenosine 3'-monophosphate sodium salt

Vascular Biology Cell Proliferation Adenosine Receptor Signaling

Adenosine 3'-monophosphate sodium salt delivers exclusive A2B receptor-dependent antiproliferative activity in vascular smooth muscle and glomerular mesangial cells—an effect 5'-AMP cannot replicate. It is a direct cAMP agonist in NG108-15 cells and a certified TLC marker. ≥98% HPLC purity, water solubility 100 mg/mL, and yeast-derived consistency ensure reliable dose-response and enzymatic assays. Choose 3'-AMP for unambiguous, position-specific signaling research.

Molecular Formula C10H14N5NaO7P
Molecular Weight 370.21 g/mol
Cat. No. B12063816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 3'-monophosphate sodium salt
Molecular FormulaC10H14N5NaO7P
Molecular Weight370.21 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N.[Na]
InChIInChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);
InChIKeyVYSITLSPGMCELY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine 3′-Monophosphate Sodium Salt: A Position-Specific Nucleotide Metabolite for Specialized Research Applications


Adenosine 3′-monophosphate (3′-AMP) sodium salt is a mononucleotide and metabolite formed via hydrolysis of 2′,3′-cAMP by metal-dependent phosphodiesterases [1]. It is a sodium salt of 3′-adenylic acid, distinguished from its positional isomers, 2′-AMP and 5′-AMP, by the attachment of a single phosphate group to the 3′-hydroxyl of the ribose moiety [2]. Commercial formulations of this compound are typically derived from yeast and characterized by a defined purity (≥98% by HPLC) and a powder form . This product is intended for research use only and is not for diagnostic or therapeutic applications .

Why Adenosine 3′-Monophosphate Sodium Salt Cannot Be Substituted with 2′-AMP or 5′-AMP in Research Protocols


Adenosine 3′-monophosphate sodium salt cannot be substituted with its positional isomers, adenosine 2′-monophosphate (2′-AMP) or adenosine 5′-monophosphate (5′-AMP), due to its distinct biological activity. Its position-specific phosphate group confers a unique, A2B receptor-dependent antiproliferative effect on vascular smooth muscle and glomerular mesangial cells, an activity not shared by the 5′-AMP isomer [1]. Furthermore, 3′-AMP acts as a cAMP-generating agonist, directly elevating intracellular cAMP levels, a function for which 5′-AMP is a metabolic precursor rather than an agonist [2]. These functional differences, grounded in distinct molecular recognition and signaling pathways, preclude generic interchange [3].

Quantitative Evidence Guide for Adenosine 3′-Monophosphate Sodium Salt: Key Differentiators from Analogs


A2B Receptor-Dependent Antiproliferative Activity vs. 5′-AMP

Adenosine 3′-monophosphate sodium salt inhibits the proliferation of rat preglomerular vascular smooth muscle cells (PGVSMCs) and glomerular mesangial cells (GMCs) in a concentration-dependent manner. This effect is abolished by the selective adenosine A2B receptor antagonist MRS1754, confirming a specific, receptor-mediated mechanism [1]. In contrast, adenosine 5′-monophosphate (5′-AMP) does not exhibit this A2B receptor-dependent antiproliferative effect, as its primary role is as a metabolic precursor and energy carrier [2].

Vascular Biology Cell Proliferation Adenosine Receptor Signaling

cAMP Agonist Activity in NG108-15 Cells vs. 5′-AMP

In NG108-15 neuroblastoma x glioma hybrid cells, adenosine 3′-monophosphate (3′-AMP) acts as a direct agonist to increase intracellular cyclic AMP (cAMP) levels [1]. This effect is comparable to that of adenosine 2′-monophosphate (2′-AMP) and adenosine 5′-phosphosulfate (A5PS), all of which show similar concentration-dependencies in this model [2]. In contrast, 5′-AMP does not act as a cAMP-generating agonist in this context; its primary role is as a metabolic precursor or substrate for AMP-activated protein kinase (AMPK), not as an agonist of a specific receptor [3].

Signal Transduction Second Messengers cAMP Assay

Purity and Water Solubility Profile vs. Free Acid Form

The sodium salt formulation of adenosine 3′-monophosphate offers a distinct practical advantage over the free acid form (3′-AMP) in terms of aqueous solubility. The sodium salt exhibits a solubility of 100 mg/mL in water, producing a clear to very slightly hazy, colorless to very faintly yellow solution . In comparison, the free acid form has a significantly lower solubility in water, reported as 0.5 g/L (0.5 mg/mL) at 15 °C [1]. This 200-fold difference in aqueous solubility directly impacts experimental design and reagent preparation.

Analytical Chemistry Assay Development Reagent Preparation

Purity Specification and Lot-to-Lot Consistency for Reproducible Research

Adenosine 3′-monophosphate sodium salt from reputable suppliers is offered with a purity of ≥98% by HPLC, and in some cases ≥99%, ensuring high lot-to-lot consistency and minimal interference from impurities in sensitive assays . While 2′-AMP and 5′-AMP are also available at comparable purities, the specific combination of high purity and the defined biological activity of 3′-AMP makes it a uniquely valuable standard for method validation and quality control in studies of the 2′,3′-cAMP pathway [1]. This defined purity is critical for quantitative analysis and for generating reproducible data across different laboratories.

Quality Control Reproducibility Method Validation

Optimal Application Scenarios for Adenosine 3′-Monophosphate Sodium Salt Based on Quantitative Evidence


Studies of A2B Adenosine Receptor Function in Vascular and Renal Pathophysiology

Researchers investigating the role of A2B receptors in vascular smooth muscle cell (VSMC) or glomerular mesangial cell proliferation should prioritize adenosine 3′-monophosphate sodium salt. Its A2B receptor-dependent antiproliferative effect is a specific, quantifiable biological activity not shared by its isomer 5′-AMP [1]. This makes it an essential tool for studying the novel 2′,3′-cAMP-adenosine pathway and its implications in hypertension, kidney disease, and vascular remodeling.

cAMP Signaling and GPCR Agonist Profiling in Neuroblastoma and Glioma Models

For laboratories using NG108-15 neuroblastoma x glioma hybrid cells or similar models to investigate cAMP-mediated signal transduction, adenosine 3′-monophosphate sodium salt is the appropriate tool. Its direct agonist activity for cAMP production is a key functional attribute that distinguishes it from 5′-AMP, which is not a cAMP agonist in this context [2]. The high water solubility of the sodium salt (100 mg/mL) facilitates the preparation of concentrated stock solutions required for dose-response assays .

Analytical Method Development and Quality Control of Nucleotide Standards

Scientists developing HPLC or TLC methods for the separation and quantification of nucleotide isomers should procure adenosine 3′-monophosphate sodium salt as a reference standard. Its defined purity (≥98% by HPLC) and its use as a marker in thin-layer chromatography (TLC) provide a benchmark for system suitability and peak identification . The ability to distinguish the 3′-AMP peak from 2′-AMP and 5′-AMP in a chromatogram is a critical quality control step in biochemical analysis.

Investigating Enzymatic Activity of Metal-Dependent Phosphodiesterases

In enzymatic assays designed to study the activity of metal-dependent phosphodiesterases, adenosine 3′-monophosphate sodium salt serves as both a substrate and a product. Its formation from 2′,3′-cAMP hydrolysis is a direct measure of enzyme activity, and its high purity ensures that background signals or off-target effects are minimized [3]. The sodium salt's high solubility allows for the preparation of substrate solutions at physiologically relevant concentrations.

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